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2,6-Di-tert-butyl-4-ethylphenol - 4130-42-1

2,6-Di-tert-butyl-4-ethylphenol

Catalog Number: EVT-289296
CAS Number: 4130-42-1
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Di-tert-butyl-4-ethylphenol is a synthetic compound classified as an alkylphenol. It is a structural analog of butylated hydroxytoluene (BHT), a common antioxidant. While not naturally occurring, 2,6-Di-tert-butyl-4-ethylphenol has been identified as a volatile component in various substances. For example, it was found in the phenolic fractions of wines produced from Koshu and Zenkoji grapes []. Similarly, its presence was confirmed in the essential oils extracted from the aerial parts (leaves and flowers) of the plant Plumbago europaea L. [].

Guaiacol

  • Relevance: Guaiacol serves as the starting material in several studies [, ] aiming to synthesize alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol. These studies explore different catalysts and reaction conditions to achieve the demethoxylation and alkylation of guaiacol, highlighting the structural relationship between guaiacol and 2,6-di-tert-butyl-4-ethylphenol.

Phenol

  • Relevance: Phenol is identified as a key intermediate in the demethoxylation of guaiacol to produce alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol []. This suggests that the removal of the methoxy group from guaiacol, leading to the formation of phenol, is a crucial step in the synthesis pathway of 2,6-di-tert-butyl-4-ethylphenol.

Catechol

  • Relevance: Catechol is another crucial intermediate formed during the demethoxylation of guaiacol [, ]. Like phenol, the formation of catechol highlights the stepwise deoxygenation process involved in the transformation of guaiacol to 2,6-di-tert-butyl-4-ethylphenol.

Ethylphenol

  • Relevance: Ethylphenol is identified as a major product in the deoxygenation and alkylation of guaiacol []. Its formation showcases the addition of an ethyl group, likely originating from the ethanol solvent, to the aromatic ring during the synthesis of 2,6-di-tert-butyl-4-ethylphenol.

Diethylphenol

  • Relevance: Like ethylphenol, diethylphenol is observed as a significant product in the reaction of guaiacol with ethanol []. Its presence further demonstrates the alkylation process, where multiple ethyl groups can be introduced into the final product, 2,6-di-tert-butyl-4-ethylphenol.

Diisopropylphenol

  • Relevance: Diisopropylphenol's appearance as a product in guaiacol demethoxylation [] emphasizes the potential for different alkyl groups, beyond just ethyl, to be incorporated into the final product. This suggests a degree of flexibility in the reaction pathway leading to 2,6-di-tert-butyl-4-ethylphenol and its related alkylphenols.

Di-tert-butylphenol

  • Relevance: Similar to other alkylphenols, di-tert-butylphenol is formed during the conversion of guaiacol [, ]. The presence of tert-butyl groups highlights the significant role of alkylation in these reactions and their relation to 2,6-di-tert-butyl-4-ethylphenol's formation.

2-Ethoxyphenol

  • Relevance: Studies identify 2-ethoxyphenol as an intermediate in the conversion of guaiacol to various alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol []. This suggests that the ethoxy group, originating from ethanol, plays a direct role in the formation of 2,6-di-tert-butyl-4-ethylphenol.

2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Relevance: While not directly mentioned in the provided excerpts, the close structural similarity between BHT and 2,6-di-tert-butyl-4-ethylphenol suggests they might be formed under similar conditions. They both belong to the same class of alkylated phenols and likely share similar antioxidant properties [, ].

3,4-Dimethylphenol

  • Relevance: Identified as a volatile phenol in wines, particularly Koshu wine [], 3,4-dimethylphenol exemplifies the broader presence and significance of substituted phenols in various natural and processed products, just like 2,6-di-tert-butyl-4-ethylphenol. This finding highlights the widespread occurrence of alkylated phenols, emphasizing their importance in diverse fields.

2-Methoxy-4-vinylphenol

  • Relevance: The identification of 2-methoxy-4-vinylphenol in wine [] showcases the diversity of substituted phenols found in natural products, similar to 2,6-di-tert-butyl-4-ethylphenol. It emphasizes that variations in the type and position of substituents on the phenolic ring can significantly impact the compound's aroma and potential biological activity.

4-Allyl-2,6-dimethoxyphenol

  • Relevance: The discovery of 4-allyl-2,6-dimethoxyphenol in wine [] alongside 2,6-di-tert-butyl-4-ethylphenol underscores the diverse array of substituted phenols present in this beverage. The varying substituents, like allyl and methoxy groups, likely contribute to the complex aroma profile of wine.
Synthesis Analysis

The synthesis of 2,6-di-tert-butyl-4-ethylphenol can be achieved through various methods, one of which involves the reaction of 2,6-di-tert-butylphenol with ethylene glycol or ethanol in a strongly basic medium. This method has been documented to produce the desired compound efficiently.

Method Details

  1. Starting Materials: 2,6-Di-tert-butylphenol, ethanol or ethylene glycol.
  2. Catalyst: Strong base (specific type not detailed).
  3. Reaction Conditions: The reaction is typically conducted at elevated temperatures, although exact parameters may vary based on the specific setup.
  4. Yield: The process has been optimized to yield high purity products suitable for industrial applications .

Another documented method involves aminomethylation followed by hydrogenation processes, where 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in a methanol medium. This method includes:

  • Heating the reaction mixture to temperatures between 80C80^\circ C and 90C90^\circ C for several hours.
  • Subsequent hydrogenation of the Mannich base formed during the reaction at higher temperatures (between 110C110^\circ C and 140C140^\circ C) under inert gas conditions .
Molecular Structure Analysis

The molecular structure of 2,6-di-tert-butyl-4-ethylphenol features:

  • A phenolic ring substituted at the 2 and 6 positions with tert-butyl groups, which are bulky substituents that enhance the compound's antioxidant properties.
  • An ethyl group attached at the para position (4) relative to the hydroxyl group.

Structural Characteristics

  • Molecular Formula: C16H26OC_{16}H_{26}O
  • Molecular Weight: 234.38 g/mol
  • Melting Point: Ranges from 43C43^\circ C to 47C47^\circ C .
  • Boiling Point: Approximately 137C137^\circ C at reduced pressure (10 mmHg) .
Chemical Reactions Analysis

2,6-Di-tert-butyl-4-ethylphenol undergoes various chemical reactions typical of phenolic compounds:

  1. Oxidation Reactions: It can react with oxidizing agents under certain conditions, which may lead to degradation or formation of quinones.
  2. Substitution Reactions: The presence of hydroxyl and alkyl groups allows for electrophilic aromatic substitution reactions.
  3. Hydrogenation Reactions: As part of its synthesis process, it can be involved in hydrogenation reactions where unsaturated bonds are saturated using hydrogen gas.

These reactions are essential in modifying the compound for specific applications or improving its antioxidant properties .

Mechanism of Action

The mechanism by which 2,6-di-tert-butyl-4-ethylphenol acts as an antioxidant involves several key steps:

  1. Radical Scavenging: The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to other molecules.
  2. Stabilization of Free Radicals: The bulky tert-butyl groups stabilize radical intermediates formed during oxidation processes.
  3. Formation of Stable Products: Following radical scavenging, stable products are formed that do not propagate further oxidation reactions.

This mechanism is crucial in applications such as food preservation and stabilization of polymers against oxidative degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-di-tert-butyl-4-ethylphenol include:

  • Appearance: Solid form ranging from white to orange to green powder or crystals .
  • Solubility: It is hydrophobic and readily soluble in organic solvents while showing limited solubility in water.
  • Toxicity and Safety: Classified as causing skin irritation and serious eye irritation; it is also very toxic to aquatic life with long-lasting effects .

Key Properties Table

PropertyValue
Molecular FormulaC16H26OC_{16}H_{26}O
Molecular Weight234.38 g/mol
Melting Point4347C43-47^\circ C
Boiling Point137C/10mmHg137^\circ C/10mmHg
Purity>98% (by Gas Chromatography)
SolubilitySoluble in organic solvents
Applications

2,6-Di-tert-butyl-4-ethylphenol is widely used across several industries due to its antioxidant properties:

  1. Food Industry: Acts as a preservative to prevent rancidity in fats and oils.
  2. Cosmetics: Used in formulations to enhance shelf life by preventing oxidative degradation.
  3. Plastics and Polymers: Serves as an additive to stabilize materials against heat and light-induced degradation.

The compound's ability to inhibit oxidative processes makes it invaluable in maintaining product quality across these sectors .

Properties

CAS Number

4130-42-1

Product Name

2,6-Di-tert-butyl-4-ethylphenol

IUPAC Name

2,6-ditert-butyl-4-ethylphenol

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

InChI

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3

InChI Key

BVUXDWXKPROUDO-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

4-Ethyl-2,6-di-tert-butylphenol

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

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